molecular formula C15H15N7 B2606238 N-[2-(1H-indol-3-yl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine CAS No. 899729-64-7

N-[2-(1H-indol-3-yl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine

Cat. No. B2606238
CAS RN: 899729-64-7
M. Wt: 293.334
InChI Key: ITBNNUQZJSWCHS-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine, also known as INMT inhibitor, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is known to selectively inhibit the enzyme indolethylamine N-methyltransferase (INMT), which is responsible for the metabolism of endogenous tryptamine and other biogenic amines. The inhibition of INMT by this compound has been shown to have a variety of effects on biochemical and physiological processes, making it a promising tool for further research.

Scientific Research Applications

Synthesis and Characterization

N-[2-(1H-indol-3-yl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine is a compound of interest in the synthesis of heterocyclic compounds. Research efforts have highlighted its utility in generating diverse chemical structures through cyclization and alkylation reactions, contributing significantly to medicinal chemistry and materials science. For instance, the compound has been involved in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, showcasing its versatility in generating bioactive scaffolds with potential pharmaceutical applications (Baklykov et al., 2019).

Biological Activities and Potential Applications

The compound's structural framework is conducive to the creation of molecules with significant biological activities. Research has indicated that derivatives containing the triazolopyrimidin-7-amine moiety exhibit a range of biological activities, including antimicrobial and antitumor effects. For example, derivatives synthesized from similar structural precursors have demonstrated pronounced antimicrobial activity, emphasizing the compound's potential as a lead structure in the development of new antimicrobial agents (Bhuiyan et al., 2006).

Antitumor and Antimicrobial Activities

Compounds derived from this compound have shown promising results in antitumor and antimicrobial screenings. The structural analogs synthesized from this compound, particularly those featuring triazolo and pyrimidine moieties, have been evaluated for their tuberculostatic activities, highlighting their potential in addressing tuberculosis and related infectious diseases (Titova et al., 2019). Additionally, enaminones derived from the compound have been explored for their antitumor and antimicrobial activities, further underscoring the compound's utility in developing new therapeutic agents (Riyadh, 2011).

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7/c1-22-15-13(20-21-22)14(18-9-19-15)16-7-6-10-8-17-12-5-3-2-4-11(10)12/h2-5,8-9,17H,6-7H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBNNUQZJSWCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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